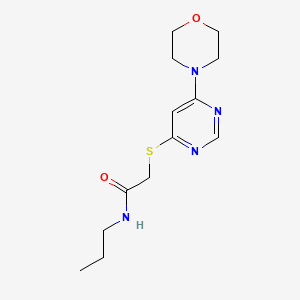

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Applications

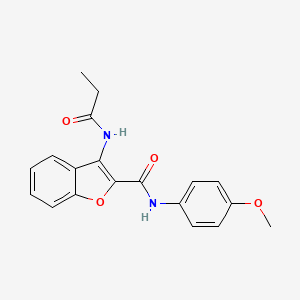

- Antibacterial and Antifungal Activities : Certain derivatives synthesized from the core structure of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide demonstrated excellent antibacterial activity against pathogens like beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against Aspergillus flavus. These findings suggest the potential of these compounds in treating bacterial and fungal infections (Kanagarajan et al., 2010).

Antitumor Applications

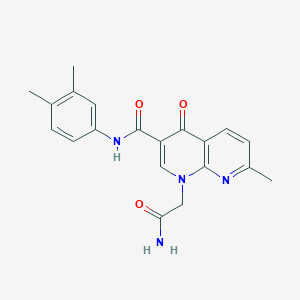

- Antitumor Evaluation and Molecular Docking : New morpholinylchalcones, synthesized using the basic structure as a building block, showed promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines. This indicates their potential as antitumor agents, supported by computational studies (Muhammad et al., 2017).

Anticonvulsant Activities

- Evaluation as Anticonvulsant Agents : The derivatives of this compound were synthesized and evaluated for their anticonvulsant properties. The study demonstrated moderate activity in a pentylenetetrazole-induced seizure model, suggesting a potential role in epilepsy treatment (Severina et al., 2020).

Antifungal Agents

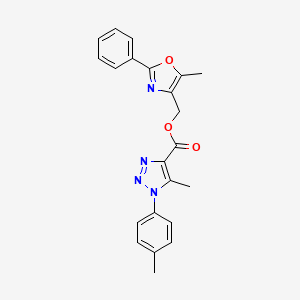

- Broad-spectrum Antifungal Agents : Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed fungicidal activity against Candida species and other fungi, indicating their potential as broad-spectrum antifungal agents. Modifications to the core structure improved plasma stability while retaining antifungal efficacy, highlighting the versatility of these compounds for therapeutic development (Bardiot et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can trigger inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .

Biochemical Pathways

By inhibiting iNOS and COX-2, this compound affects the biochemical pathways involved in inflammation. The reduction in nitric oxide and prostaglandin production leads to a decrease in inflammation . This can have downstream effects on other biochemical pathways, as these molecules are involved in a variety of physiological processes.

Pharmacokinetics

The compound’s ability to inhibit inos and cox-2 at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of iNOS and COX-2 proteins . This leads to a reduction in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-2-3-14-12(18)9-20-13-8-11(15-10-16-13)17-4-6-19-7-5-17/h8,10H,2-7,9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGVQYUIQMJAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)

![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)